4-(N-methylthiophene-2-sulfonamido)butanoic acid
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Overview
Description
4-(N-methylthiophene-2-sulfonamido)butanoic acid is a chemical compound with the molecular formula C9H13NO4S2 and a molecular weight of 263.33 g/mol . This compound is known for its unique structure, which includes a thiophene ring, a sulfonamide group, and a butanoic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-methylthiophene-2-sulfonamido)butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of thiophene-2-sulfonyl chloride with N-methylamine to form N-methylthiophene-2-sulfonamide. This intermediate is then reacted with butanoic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(N-methylthiophene-2-sulfonamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group may produce the corresponding amine .
Scientific Research Applications
4-(N-methylthiophene-2-sulfonamido)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-(N-methylthiophene-2-sulfonamido)butanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(N-methylthiophene-2-sulfonamido)pentanoic acid: Similar structure with an additional carbon in the alkyl chain.
4-(N-ethylthiophene-2-sulfonamido)butanoic acid: Similar structure with an ethyl group instead of a methyl group.
4-(N-methylthiophene-2-sulfonamido)propanoic acid: Similar structure with one less carbon in the alkyl chain.
Uniqueness
4-(N-methylthiophene-2-sulfonamido)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-[methyl(thiophen-2-ylsulfonyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S2/c1-10(6-2-4-8(11)12)16(13,14)9-5-3-7-15-9/h3,5,7H,2,4,6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEQUZALEBCGBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)S(=O)(=O)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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